molecular formula C15H20N2O3 B2941611 4-isopropoxy-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide CAS No. 1396752-24-1

4-isopropoxy-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide

Cat. No. B2941611
CAS RN: 1396752-24-1
M. Wt: 276.336
InChI Key: ALVAYTOUXWKULF-UHFFFAOYSA-N
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Description

4-isopropoxy-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. The compound is a derivative of benzamide and is commonly referred to as IMPY. IMPY has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Scientific Research Applications

Molecular Synthesis and Characterization

A cornerstone of chemical research is the synthesis and characterization of novel molecules with potential therapeutic applications. For instance, Moloney (2001) synthesized methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, a compound structurally related to 4-isopropoxy-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide, aiming to explore its anti-inflammatory properties. This type of research underscores the iterative process of molecular design, synthesis, and evaluation in the quest for novel drug candidates (Moloney, 2001).

Potential Therapeutic Applications

Investigating the therapeutic potential of chemical compounds forms a significant portion of scientific research. Wu et al. (2014) synthesized a series of benzamide derivatives, including 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine, to study their anti-fatigue effects. This research exemplifies the exploration of chemical compounds for possible therapeutic benefits, highlighting the broader applications of benzamide derivatives in medicine (Wu et al., 2014).

Advances in Drug Discovery

The design and discovery of new drugs rely heavily on the synthesis and evaluation of compounds with selective biological activities. Zhou et al. (2008) described the design, synthesis, and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an isotype-selective histone deacetylase (HDAC) inhibitor. This research is indicative of the meticulous process involved in drug discovery, from molecular design to preclinical evaluations, showcasing the complexity and significance of creating new therapeutic agents (Zhou et al., 2008).

Structural and Functional Characterization

The structural and functional characterization of compounds provides insights into their potential applications. Srivastava et al. (2017) conducted a study on pyridyl substituted benzamides, examining their aggregation-enhanced emission and multi-stimuli-responsive properties. This research demonstrates the importance of understanding the physical and chemical properties of compounds, which can lead to the development of novel materials with specific functionalities (Srivastava et al., 2017).

properties

IUPAC Name

N-(1-methyl-5-oxopyrrolidin-3-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-10(2)20-13-6-4-11(5-7-13)15(19)16-12-8-14(18)17(3)9-12/h4-7,10,12H,8-9H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVAYTOUXWKULF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isopropoxy-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide

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